N-[4-(1-cyanoethyl)phenyl]prop-2-enamide
Description
N-[4-(1-Cyanoethyl)phenyl]prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide backbone substituted with a 4-(1-cyanoethyl)phenyl group. The cyanoethyl moiety introduces both electron-withdrawing and steric effects, which may influence its biological activity, lipophilicity, and pharmacokinetic properties.
Properties
IUPAC Name |
N-[4-(1-cyanoethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-3-12(15)14-11-6-4-10(5-7-11)9(2)8-13/h3-7,9H,1H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFDBDRRIDVHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-cyanoethyl)phenyl]prop-2-enamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used in industrial settings can vary, but they generally involve similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-cyanoethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(1-cyanoethyl)phenyl]prop-2-enamide has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of N-[4-(1-cyanoethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano and amide groups play a crucial role in its reactivity and interactions with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The prop-2-enamide scaffold is common among kinase inhibitors and antimicrobial agents. Key structural variations occur at two positions:
Aryl substituents on the acrylamide α,β-unsaturated carbonyl group.
Substituents on the anilide nitrogen.
Table 1: Structural Comparison
Key Observations:
- The target compound lacks halogenation but features a cyanoethyl group, which is less common in the cited analogs. This group may enhance metabolic stability compared to halogenated derivatives .
- Chlorinated and trifluoromethyl-substituted analogs prioritize electron-withdrawing groups to boost antibacterial activity and kinase inhibition .
Table 2: Antimicrobial and Cytotoxicity Profiles
Key Findings:
- Chlorinated analogs (e.g., 2j) exhibit submicromolar activity against gram-positive bacteria and mycobacteria, surpassing clinical standards like ampicillin .
- The target compound’s cyanoethyl group may reduce cytotoxicity compared to halogenated derivatives, as electron-withdrawing groups like trifluoromethyl are linked to increased cell death .
Physicochemical Properties
Lipophilicity (log D) and solubility are critical for bioavailability:
Table 3: Physicochemical Properties
| Compound | log D (Experimental) | Water Solubility (µg/mL) |
|---|---|---|
| Target Compound | Predicted: 2.5–3.0 | Low (est. <10) |
| 2j | 4.1 | <5 |
| 1q | 3.8 | <5 |
| Osimertinib | 2.1 | 21.7 |
Key Trends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
